N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide is a member of benzophenones.
Scientific Research Applications
1. Anti-Inflammatory Activity
A study by Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity.
2. Chemical Synthesis and Optimization
Gao Yonghong's study (Gao Yonghong, 2009) focused on the chemical synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide, a related compound, exploring the effects of different reaction conditions on yield.
3. Novel Compound Synthesis
Research by Yang Man-li (2008) involved synthesizing novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, indicating the broad potential for synthesizing related compounds.
4. Potential as Cancer Treatment
A 2020 study by Panchal, Rajput, & Patel explored the design and synthesis of related compounds as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing promise in treating small lung cancer.
5. Antibacterial Properties
Zurenko et al. (1996) studied oxazolidinone analogs, including compounds similar to N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide, demonstrating significant antibacterial activities against various pathogens (Zurenko et al., 1996).
6. Anticancer, Anti-Inflammatory, and Analgesic Activities
A 2014 study by Rani, Pal, Hegde, & Hashim synthesized derivatives of 2-(substituted phenoxy) Acetamide, revealing their potential as anticancer, anti-inflammatory, and analgesic agents.
7. Herbicidal Applications
Research by Wu et al. (2011) developed novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, showing effective herbicidal activities against dicotyledonous weeds.
8. Anticancer Screening
Karaburun et al. (2018) synthesized 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, including compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide, and evaluated their anticancer activity (Karaburun et al., 2018).
properties
Product Name |
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide |
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Molecular Formula |
C22H17F2NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H17F2NO3/c23-18-7-1-15(2-8-18)13-25-21(26)14-28-20-11-5-17(6-12-20)22(27)16-3-9-19(24)10-4-16/h1-12H,13-14H2,(H,25,26) |
InChI Key |
RXJOOSRKNDQMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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